Rifabutin is a semisynthetic antibiotic belonging to the rifamycin group of antibiotics. [, , ] It is structurally similar to rifampicin but possesses unique pharmacokinetic and pharmacodynamic properties that distinguish it from other rifamycins. [, , ] Rifabutin is primarily known for its potent activity against various species of mycobacteria, including Mycobacterium avium complex (MAC) and Mycobacterium tuberculosis. [, , , , , , ] In scientific research, rifabutin serves as a valuable tool for studying mycobacterial infections, drug interactions, and the development of novel therapeutic strategies for multidrug-resistant bacterial strains. [, , , , , , , , ]
Future Directions
Optimizing Rifabutin Dosing Regimens: Further research is needed to establish optimal rifabutin dosing regimens for various patient populations, taking into account factors such as drug interactions, disease severity, and individual pharmacokinetic variability. [, , , ]
Expanding Rifabutin's Clinical Applications: Investigating the potential use of rifabutin for treating other bacterial infections, including non-tuberculous mycobacterial diseases and multidrug-resistant bacterial strains, could broaden its clinical utility. [, , , , ]
Understanding Rifabutin Resistance Mechanisms: Further research is needed to elucidate the mechanisms of rifabutin resistance, particularly in rifampicin-resistant strains, to guide the development of strategies to combat resistance and to preserve the efficacy of rifabutin-containing regimens. [, ]
Related Compounds
Rifampicin
Compound Description: Rifampicin is a rifamycin antibiotic used to treat several types of bacterial infections, including tuberculosis (TB), leprosy, and Legionnaires' disease. It is a potent inducer of several cytochrome P450 isoenzymes, including CYP3A4, as well as P-glycoprotein, and phase-2 enzyme activity.
25-O-Desacetyl Rifabutin (LM565)
Compound Description: 25-O-Desacetyl rifabutin (LM565) is an active metabolite of rifabutin. It contributes to the antimicrobial activity of rifabutin.
Relevance: Concurrent administration of fluconazole significantly increases the plasma concentrations of both rifabutin and LM565. This increase is attributed to fluconazole's inhibition of cytochrome P450 3A, which is involved in the metabolism of LM565. The interaction between rifabutin and clarithromycin also affects LM565 levels, leading to an increase in LM565 concentration while decreasing clarithromycin levels.
Fluconazole
Compound Description: Fluconazole is a triazole antifungal medication used to treat a variety of fungal infections. It is a potent inhibitor of hepatic microsomal enzymes, especially the cytochrome P450 3A group.
Clarithromycin
Compound Description: Clarithromycin is a macrolide antibiotic used to treat various bacterial infections. It is primarily metabolized by the liver.
Isoniazid (INH)
Compound Description: Isoniazid is a first-line antituberculosis medication. It is typically used in combination with other anti-TB drugs.
Relevance: Isoniazid is often used in conjunction with rifabutin in the treatment of tuberculosis, particularly in patients infected with both HIV and TB. This combination therapy is important as rifabutin can be used alongside protease inhibitor-based antiretroviral therapy, unlike rifampicin.
Indinavir
Compound Description: Indinavir is a protease inhibitor used as part of antiretroviral therapy to treat HIV/AIDS. It inhibits the cytochrome P450 (CYP) enzyme system. ,
Relevance: Co-administration of rifabutin with indinavir leads to a significant decrease in indinavir concentrations and a significant increase in rifabutin concentrations. This interaction necessitates dose adjustments to maintain therapeutic levels of both drugs and minimize toxicity. ,
Lopinavir/Ritonavir
Compound Description: Lopinavir/ritonavir is a fixed-dose combination medication used as part of antiretroviral therapy to treat HIV/AIDS.
Saquinavir/Ritonavir
Compound Description: Saquinavir/ritonavir is a fixed-dose combination protease inhibitor used in antiretroviral therapy to treat HIV/AIDS.
Relevance: Co-administration of rifabutin with saquinavir/ritonavir leads to an increase in the exposure of rifabutin and its active moiety. This interaction might necessitate dose adjustments and careful monitoring for potential adverse effects.
Atazanavir/Ritonavir
Compound Description: Atazanavir/ritonavir is a fixed-dose combination protease inhibitor used in antiretroviral therapy for treating HIV infection.
Relevance: Similar to other protease inhibitors, co-administration of rifabutin with atazanavir/ritonavir leads to increased rifabutin and 25-O-desacetyl rifabutin exposure. This interaction may require adjustments to the rifabutin dosing regimen to maintain efficacy and minimize adverse effects, particularly neutropenia.
Itraconazole
Compound Description: Itraconazole is a triazole antifungal medication used to treat a variety of fungal infections.
Relevance: Similar to fluconazole, itraconazole can potentially increase serum rifabutin levels, possibly through the inhibition of hepatic enzymes involved in rifabutin metabolism. This interaction may lead to an increased risk of rifabutin-associated adverse effects such as uveitis.
KRM-1648
Compound Description: KRM-1648 is a rifamycin derivative with antimycobacterial activity.
Clofazimine
Compound Description: Clofazimine is a lipophilic dye with antimicrobial and anti-inflammatory properties. It is primarily used to treat leprosy.
Source and Classification
Rifabutin is derived from rifamycin S, a natural product obtained from the bacterium Amycolatopsis rifamycinica. It is classified as a semisynthetic derivative of rifamycin and is categorized under the following classifications:
Antibiotic: It exhibits antibacterial properties.
Antitubercular Agent: Specifically targeted for tuberculosis treatment.
Rifamycin Derivative: Part of the larger rifamycin family known for their broad-spectrum antibacterial activity.
Synthesis Analysis
Methods and Technical Details
The synthesis of rifabutin involves several chemical transformations starting from rifamycin S. Key methods include:
Bromination: The introduction of bromine into the rifamycin structure to form 3-bromine rifamycin-S, which serves as an intermediate. This process often utilizes potassium bromate and potassium bromide in an aqueous solution followed by extraction with organic solvents like ethyl acetate.
Acylation: The acylation reaction is crucial for modifying the structure to enhance solubility and bioactivity. Various amides and esters can be synthesized through acylation at different positions on the rifabutin molecule.
Prodrug Formation: Recent studies have focused on synthesizing prodrugs of rifabutin to improve its solubility and pharmacokinetic properties. This includes regioselective acylation strategies using various amino acids.
Molecular Structure Analysis
Structure and Data
Rifabutin's molecular formula is C_43H_62N_4O_11S, with a molecular weight of approximately 822.04 g/mol. The structure features:
A naphthalene ring system.
A complex macrolide backbone characteristic of rifamycins.
Multiple functional groups including hydroxyl, amine, and ether functionalities that contribute to its pharmacological properties.
The compound's three-dimensional conformation plays a significant role in its interaction with bacterial RNA polymerase, which is crucial for its mechanism of action.
Chemical Reactions Analysis
Reactions and Technical Details
Rifabutin undergoes several key chemical reactions:
Oxidation: Rifabutin can be oxidized to form N-oxides, which may have different biological activities compared to the parent compound.
Hydrolysis: The ester bonds in prodrug formulations can be hydrolyzed in physiological conditions to release active rifabutin.
Drug Interaction Studies: Rifabutin's interactions with other drugs have been extensively studied to assess its safety profile, particularly concerning its metabolism via cytochrome P450 enzymes.
Mechanism of Action
Process and Data
Rifabutin exerts its antibacterial effect by binding to the beta-subunit of bacterial RNA polymerase, thereby inhibiting RNA synthesis. This mechanism disrupts protein synthesis and ultimately leads to bacterial cell death. Key points include:
Inhibition of Transcription: By preventing RNA polymerase from synthesizing mRNA, rifabutin effectively halts protein production necessary for bacterial growth.
Selective Activity: Its selectivity for bacterial RNA polymerase over eukaryotic polymerases minimizes toxicity to human cells.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Rifabutin exhibits the following physical and chemical properties:
Solubility: It has limited water solubility but shows improved solubility in organic solvents such as dimethyl sulfoxide and N-methylpyrrolidone.
Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions.
Melting Point: The melting point ranges between 160°C to 170°C.
These properties influence its formulation in pharmaceutical applications, particularly in developing long-acting injectable formulations that enhance patient compliance.
Applications
Scientific Uses
Rifabutin is primarily used in clinical settings for:
Tuberculosis Treatment: It is especially effective for multidrug-resistant tuberculosis cases or when patients cannot tolerate other first-line treatments.
Prevention of Mycobacterial Infections: It is used prophylactically in patients with advanced human immunodeficiency virus infection to prevent opportunistic infections caused by Mycobacterium avium complex.
Research Applications: Rifabutin serves as a tool compound in microbiological research to study bacterial resistance mechanisms and antibiotic efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A methylated analog of RHI002 which is a selective inhibitor of human RNaseH2 RHI002-Me is a methylated derivative of RHI002 which is a selective inhibitor of human RNaseH2